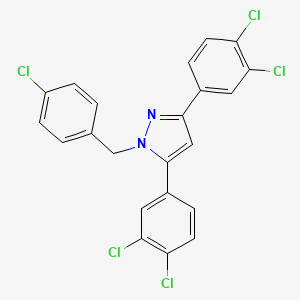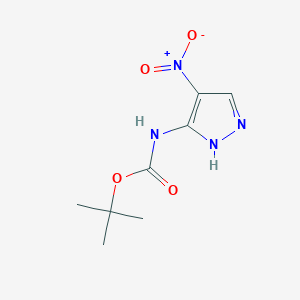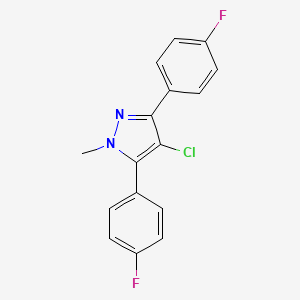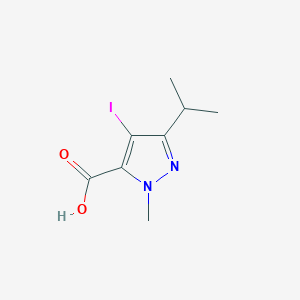
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヨード-3-イソプロピル-1-メチル-1H-ピラゾール-5-カルボン酸は、ピラゾールファミリーに属する複素環式化合物です。この化合物は、ピラゾール環の4位にヨウ素原子、3位にイソプロピル基、5位にカルボン酸基が存在することを特徴としています。 この化合物の分子式はC8H11IN2O2であり、分子量は約294.09 g/molです .
2. 製法
合成経路と反応条件: 4-ヨード-3-イソプロピル-1-メチル-1H-ピラゾール-5-カルボン酸の合成には、通常、ピラゾール前駆体のヨウ素化が伴います。一般的な方法の1つは、過酸化水素や次亜塩素酸ナトリウムなどの酸化剤の存在下で、3-イソプロピル-1-メチル-1H-ピラゾール-5-カルボン酸とヨウ素を反応させることです。 この反応は通常、アセトニトリルやジクロロメタンなどの有機溶媒中で還流条件下で行われます .
工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器や自動化システムの使用により、合成プロセスの効率と収率が向上します。 さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の化合物が得られます .
3. 化学反応解析
反応の種類: 4-ヨード-3-イソプロピル-1-メチル-1H-ピラゾール-5-カルボン酸は、以下のものを含むさまざまな化学反応を起こす可能性があります。
置換反応: ヨウ素原子は、求核置換反応により他の官能基に置換される可能性があります。
酸化と還元反応: カルボン酸基は、対応する誘導体を形成するために酸化される可能性があり、一方、還元によりアルコールまたはアルデヒドが得られます。
カップリング反応: この化合物は、鈴木-宮浦反応やヘック反応などのカップリング反応に参加して、ビアリール化合物を形成することができます.
一般的な試薬と条件:
求核置換: 極性溶媒中のアジ化ナトリウムやシアン化カリウムなどの試薬。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
生成される主な生成物:
置換生成物: さまざまな置換ピラゾール。
酸化生成物: カルボン酸誘導体。
還元生成物: アルコールとアルデヒド.
4. 科学研究への応用
4-ヨード-3-イソプロピル-1-メチル-1H-ピラゾール-5-カルボン酸は、科学研究でいくつかの応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 創薬における生物活性分子の可能性について調査されています。
医学: 抗炎症作用や抗菌作用を含む、潜在的な治療効果について研究されています。
産業: 農薬や医薬品の開発に使用されています.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
科学的研究の応用
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
4-ヨード-3-イソプロピル-1-メチル-1H-ピラゾール-5-カルボン酸の作用機序は、まだ完全に解明されていません。 この化合物は、特定の分子標的や経路と相互作用すると考えられており、酵素阻害や受容体結合が関与している可能性があります。作用機序をさらに解明するためには、さらなる研究が必要です[5][5].
類似化合物:
- 4-ヨード-1-メチル-1H-ピラゾール-3-カルボン酸
- 4-ヨード-1-イソプロピル-1H-ピラゾール
- 4-ヨード-3-トリフルオロメチル-1H-ピラゾール
比較: 4-ヨード-3-イソプロピル-1-メチル-1H-ピラゾール-5-カルボン酸は、ピラゾール環にイソプロピル基とカルボン酸基の両方が存在するため、ユニークです。 この構造的特徴は、この化合物を他の類似化合物と区別し、その独自の化学的および生物学的特性に貢献している可能性があります .
類似化合物との比較
- 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
Comparison: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an isopropyl group and a carboxylic acid group on the pyrazole ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
4-iodo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKGRSOANPUTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1I)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
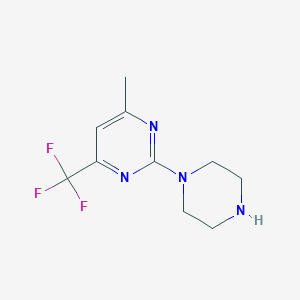
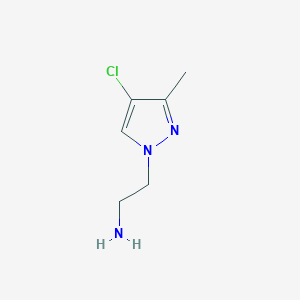
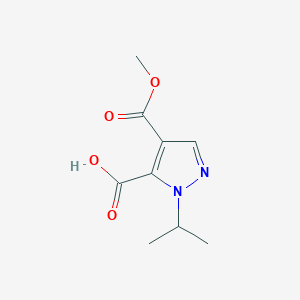
![3-Methoxy-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine](/img/structure/B10909910.png)
![1-(2-chloro-6-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10909916.png)
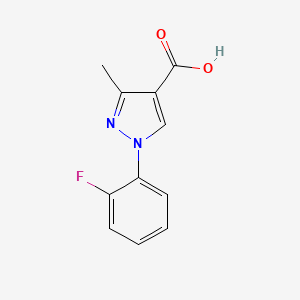
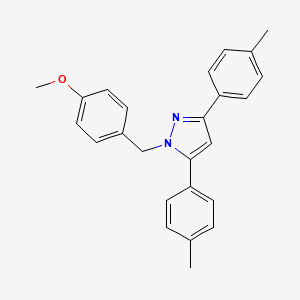
![N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B10909939.png)
![ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909942.png)
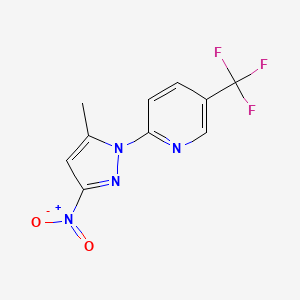
![[4-(difluoromethyl)-3-methyl-6-oxo-1-propyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B10909964.png)
